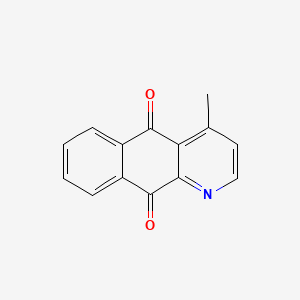
4-Methylbenzo(g)quinoline-5,10-dione
Cat. No. B1201755
Key on ui cas rn:
96889-94-0
M. Wt: 223.23 g/mol
InChI Key: GVRYUHXXENMGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05530004
Procedure details


Dimethylformamide dimethyl acetal (1.50 mL, 11.34 mmol, Aldrich) was added to a solution of cleistopholine, (1.95 g, 8.73 mmol) in dimethylformamide (5 mL). The mixture was then heated for 30 min by submerging the reaction vessel into an oil bath preheated to 120° C. At this point, ammonium chloride (4.5 g) and glacial acetic acid (15 mL) were added to the reaction and the heating (120° C.) continued for an additional 30 min. After allowing to cool, the reaction was poured onto water (200 mL) and partitioned with methylene chloride (5×100 mL). The combined organic phases were washed with saturated sodium bicarbonate solution (3×100 mL), water (3×100 mL), dried over potassium carbonate, and concentrated to dryness. The residual dark brown solids were chromatographed on silica gel (4×70 cm column, Merck 230-400 mesh) while eluting with ethyl acetate. Concentration of the appropriate column fractions provided pure sampangine (1.60 g, 79 %), mp 220-222 (lit. mp 216°-218° C.). IR 1670, 1615, 1590, 1400, 1380, 1320, 1275, 1225, 760, 725 cm-1 ; 1H and 13C NMR.





Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
COC(OC)[N:4]([CH3:6])[CH3:5].[CH3:9][C:10]1[CH:11]=[CH:12][N:13]=C2[C:24](=[O:25])[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[C:16](=O)[C:15]=12.[Cl-].[NH4+].C(O)(=O)C>CN(C)C=O>[CH:20]1[CH:21]=[CH:22][C:23]2[C:24](=[O:25])[C:5]3[C:15]4[C:10]([CH:9]=[CH:6][N:4]=3)=[CH:11][CH:12]=[N:13][C:16]=4[C:18]=2[CH:19]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(N(C)C)OC
|
|
Name
|
|
|
Quantity
|
1.95 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CN=C2C1C(=O)C=3C=CC=CC3C2=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
preheated to 120° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction was poured onto water (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned with methylene chloride (5×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with saturated sodium bicarbonate solution (3×100 mL), water (3×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over potassium carbonate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual dark brown solids were chromatographed on silica gel (4×70 cm column, Merck 230-400 mesh)
|
WASH
|
Type
|
WASH
|
|
Details
|
while eluting with ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=CC2=C(C1)C3=C4C(=CC=N3)C=CN=C4C2=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
